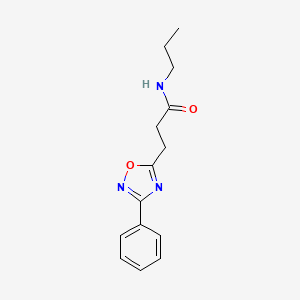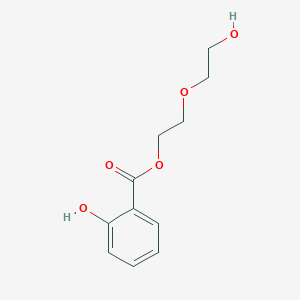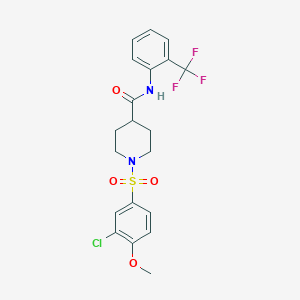
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide typically involves the reaction of a carboxylic acid derivative with an amidoxime. One common method is the uronium activation method, which involves the use of carboxylic acids and amidoximes in the presence of uronium salts to form the oxadiazole ring . The reaction conditions often include refluxing in tetrahydrofuran (THF) for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free conditions and microwave irradiation, can be applied to scale up the synthesis process. For example, a solvent-free microwave-assisted synthesis can be employed to produce the compound efficiently .
化学反応の分析
Types of Reactions
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve standard laboratory techniques such as refluxing, stirring, and heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions may introduce various functional groups onto the phenyl ring.
科学的研究の応用
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacterial, viral, and fungal pathogens.
Material Science: Oxadiazole derivatives are used in the development of high-energy materials and as components in organic electronics.
Industrial Chemistry:
作用機序
The mechanism of action of 3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of pathogens by interfering with essential biological processes. The exact molecular targets and pathways involved depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other oxadiazole derivatives such as:
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
- 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidinehydrochloride
Uniqueness
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propylpropanamide moiety differentiates it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in various fields.
特性
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-10-15-12(18)8-9-13-16-14(17-19-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYTYWVQOWDNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B7684787.png)
![N-benzyl-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B7684790.png)
![N-(3-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684798.png)

![N-(4-fluorophenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7684844.png)

![(Z)-4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B7684847.png)
![N-[(Furan-2-YL)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzamide](/img/structure/B7684855.png)

![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7684875.png)


